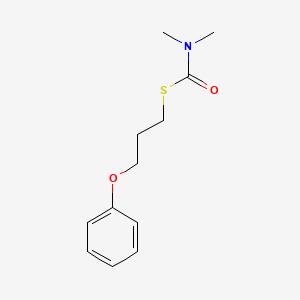![molecular formula C12H18O B14516214 4-Methylspiro[5.5]undec-3-en-2-one CAS No. 62639-99-0](/img/structure/B14516214.png)
4-Methylspiro[5.5]undec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylspiro[55]undec-3-en-2-one is a spiro compound characterized by a unique bicyclic structure where two rings share a single carbon atom This compound is part of the spiro[5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro[5.5]undec-3-en-2-one typically involves multicomponent reactions. One common method includes the reaction of acetoacetic ester with allylamine in the presence of a catalyst. The reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as crystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methylspiro[5.5]undec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Methylspiro[5.5]undec-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro[5.5]undec-3-en-1-one
- 5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one
- 1-Oxa-9-azaspiro[5.5]undecane
Uniqueness
4-Methylspiro[5.5]undec-3-en-2-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to other similar spiro compounds.
Properties
CAS No. |
62639-99-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methylspiro[5.5]undec-2-en-4-one |
InChI |
InChI=1S/C12H18O/c1-10-7-11(13)9-12(8-10)5-3-2-4-6-12/h7H,2-6,8-9H2,1H3 |
InChI Key |
MQKRHCCMFHBHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC2(C1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


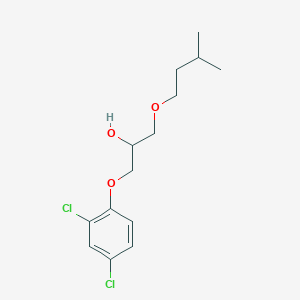

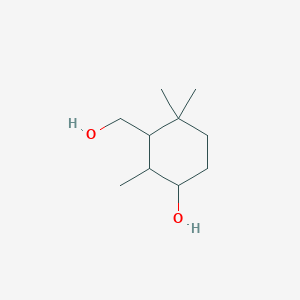
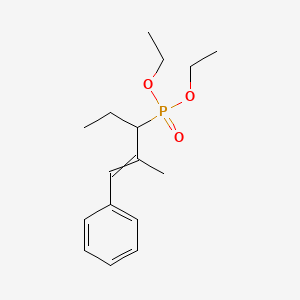
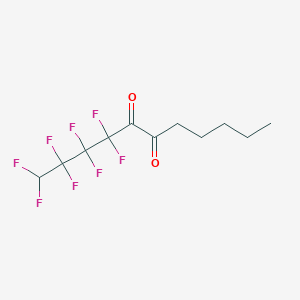
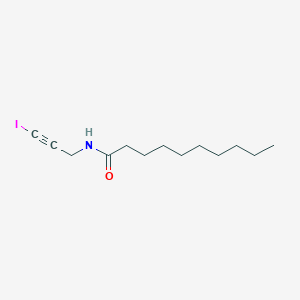
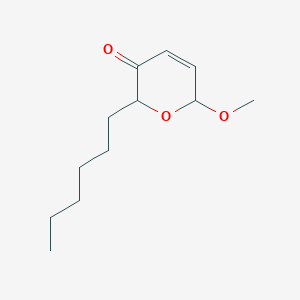


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
